molecular formula C16H18ClFN2OS B6063967 3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B6063967
M. Wt: 340.8 g/mol
InChI Key: SSUIGCXHMVWLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.

Scientific Research Applications

3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and it is currently undergoing clinical trials in humans.

Mechanism of Action

3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide is a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). The alpha-7 nAChR is involved in cognitive function, and its dysfunction has been implicated in the development of Alzheimer's disease. By blocking the alpha-7 nAChR, this compound may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. This compound does not appear to have any significant effects on other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide is that it is highly selective for the alpha-7 nAChR, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in treating cognitive disorders.

Future Directions

There are several future directions for research on 3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide. One area of research is to further investigate its potential use in treating cognitive disorders such as Alzheimer's disease. Another area of research is to investigate its potential use in other neurological disorders, such as schizophrenia. Additionally, researchers may investigate ways to improve the half-life of this compound to increase its effectiveness as a treatment for cognitive disorders.

Synthesis Methods

The synthesis method of 3-chloro-N-(1-ethyl-4-piperidinyl)-4-fluoro-1-benzothiophene-2-carboxamide involves several steps. The first step is the synthesis of 4-fluoro-1-benzothiophene-2-carboxylic acid, which is then reacted with thionyl chloride to form 4-fluoro-1-benzothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with 1-ethyl-4-piperidinamine to form the intermediate product, which is then reacted with 3-chloro-1,2-propanediol to form this compound.

properties

IUPAC Name

3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2OS/c1-2-20-8-6-10(7-9-20)19-16(21)15-14(17)13-11(18)4-3-5-12(13)22-15/h3-5,10H,2,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUIGCXHMVWLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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